molecular formula C25H26FN3O2 B4995417 4-(4-Fluorophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 361195-39-3

4-(4-Fluorophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Katalognummer: B4995417
CAS-Nummer: 361195-39-3
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: ZTLHYLDXUCRLRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hexahydroquinoline carboxamide derivative characterized by a 4-fluorophenyl group at position 4, three methyl groups (positions 2, 7, and 7), a 5-oxo moiety, and a carboxamide substituent linked to a 6-methylpyridin-2-yl group. Its hexahydroquinoline core provides conformational rigidity, influencing pharmacokinetic properties such as metabolic stability .

Eigenschaften

IUPAC Name

4-(4-fluorophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O2/c1-14-6-5-7-20(27-14)29-24(31)21-15(2)28-18-12-25(3,4)13-19(30)23(18)22(21)16-8-10-17(26)11-9-16/h5-11,22,28H,12-13H2,1-4H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLHYLDXUCRLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)F)C(=O)CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361195-39-3
Record name 4-(4-FLUOROPHENYL)-2,7,7-TRIMETHYL-N-(6-METHYL-2-PYRIDINYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

The synthesis of 4-(4-Fluorophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Industrial production methods may vary, but they generally involve optimizing reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

4-(4-Fluorophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Wissenschaftliche Forschungsanwendungen

4-(4-Fluorophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

4-(3-Chlorophenyl) Analog

  • Structure: 4-(3-Chlorophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide ().
  • Key Differences :
    • Chlorine substituent at the meta position (vs. para -fluoro in the target compound).
    • Pyridine substituent: 4-methyl (vs. 6-methyl).
  • Implications :
    • Electronic Effects : Chlorine’s stronger electron-withdrawing nature may reduce electron density at the aromatic ring compared to fluorine.
    • Steric Effects : The 4-methylpyridine group may alter binding interactions in enzyme active sites due to spatial constraints.

4-(2-Chloro-5-Nitrophenyl) Analog

  • Structure: 4-(2-Chloro-5-nitrophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide ().
  • Key Differences :
    • Nitro group at position 5 (strong electron-withdrawing) and chlorine at position 2.
  • Solubility: Reduced solubility due to increased hydrophobicity from nitro and chloro substituents.

Heterocyclic Modifications

Thiophene-Containing Analog

  • Structure: 2-Methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide ().
  • Key Differences :
    • Thiophene ring replaces the fluorophenyl group.
    • Methylthio and methyl substituents on thiophene.
  • Implications :
    • Electronic Profile : Thiophene’s electron-rich nature may enhance π-stacking interactions.
    • Metabolic Stability : Sulfur atoms could influence oxidative metabolism pathways.

Benzodioxol-Containing Analog

  • Structure: 4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide ().
  • Key Differences :
    • Benzodioxol group (electron-donating) replaces 4-fluorophenyl.
    • Additional fluorine on the phenylcarboxamide.
  • Implications :
    • Hydrogen Bonding : Benzodioxol may participate in stronger hydrogen bonding networks.
    • Bioavailability : Enhanced solubility due to the polar dioxolane ring.

Data Table: Structural and Electronic Comparisons

Compound Name Substituent (Position) Electronic Effect Key Structural Feature Reference
Target Compound 4-Fluorophenyl (para) Moderate electron-withdrawing 6-Methylpyridin-2-yl -
4-(3-Chlorophenyl) Analog 3-Chlorophenyl (meta) Strong electron-withdrawing 4-Methylpyridin-2-yl
4-(2-Chloro-5-Nitrophenyl) Analog 2-Chloro-5-nitrophenyl Very strong electron-withdrawing Nitro group
Thiophene-Containing Analog 5-Methyl-2-(methylthio)thiophene Electron-rich Thiophene ring
Benzodioxol-Containing Analog 1,3-Benzodioxol-5-yl Electron-donating Benzodioxol group

Research Findings and Implications

  • Electronic Effects : Fluorine’s inductive effect in the target compound balances lipophilicity and polarity, making it advantageous for blood-brain barrier penetration compared to nitro- or chloro-substituted analogs .
  • Steric Influence : The 6-methylpyridin-2-yl group in the target compound likely reduces steric hindrance in receptor binding compared to 4-methylpyridin-2-yl analogs .
  • Hydrogen Bonding : Pyridine and carboxamide groups in all analogs facilitate hydrogen bonding, but benzodioxol-containing derivatives may exhibit stronger interactions due to additional oxygen atoms .
  • Synthetic Challenges: Crystallographic studies (e.g., SHELX, OLEX2) highlight conformational flexibility in the hexahydroquinoline core, necessitating precise control during synthesis .

Biologische Aktivität

The compound 4-(4-Fluorophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (commonly referred to as compound 1 ) belongs to a class of quinoline derivatives known for their diverse biological activities. This article examines the biological activity of compound 1, including its mechanisms of action, potential therapeutic applications, and results from recent studies.

Chemical Structure and Properties

Compound 1 has a complex structure characterized by:

  • Molecular Formula : C25H26FN3O2
  • Molecular Weight : 421.49 g/mol
  • IUPAC Name : 4-(4-fluorophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

This structure includes a fluorophenyl group and a hexahydroquinoline core that contribute to its unique biological properties.

The biological activity of compound 1 is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Compound 1 has been shown to inhibit specific enzymes involved in cancer progression. For instance, it may inhibit kinases that are crucial for cell proliferation.
  • Receptor Binding : The compound can bind to receptors involved in inflammatory pathways and cancer signaling cascades.
  • Apoptosis Induction : It has been observed to trigger apoptotic pathways in cancer cells through caspase activation.

Biological Activity Data

Recent studies have evaluated the biological activity of compound 1 against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism
MCF-70.39Aurora-A kinase inhibition
HCT1160.46Induction of apoptosis
NCI-H4600.30Cell cycle arrest at G1 phase

These results indicate that compound 1 exhibits potent anticancer activity across multiple cell lines.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of compound 1 against several human cancer cell lines. The study demonstrated that compound 1 effectively inhibited cell growth and induced apoptosis in MCF-7 cells with an IC50 value of 0.39 µM. The mechanism was linked to the inhibition of Aurora-A kinase activity.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of compound 1. The results indicated that it significantly reduced pro-inflammatory cytokine production in vitro. Specifically, it inhibited TNF-alpha and IL-6 secretion in activated macrophages.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.